2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid

Description

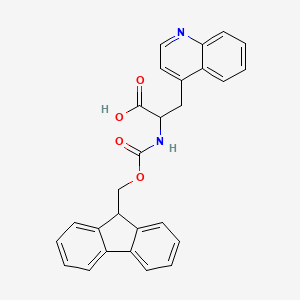

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a quinolin-4-yl aromatic substituent, and a propionic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily employed in solid-phase peptide synthesis (SPPS) and as a building block for drug discovery .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNMPKRVDFFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid, also known as Fmoc-3-quinolin-4-ylpropanoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-4-yl)propanoic acid

- Molecular Formula : C27H22N2O4

- Molecular Weight : 438.48 g/mol

- CAS Number : 281655-61-6

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group in organic synthesis, particularly in the solid-phase peptide synthesis (SPPS) process. The quinoline moiety is known for its diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The quinoline structure may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Quinoline derivatives have been shown to possess antimicrobial properties against various pathogens. In vitro studies suggest that this compound can inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the cytotoxic effects on breast cancer cell lines | Indicated significant reduction in cell viability at concentrations >10 µM |

| Study 2 | Investigated antimicrobial effects against E. coli and S. aureus | Demonstrated inhibition zones comparable to standard antibiotics |

| Study 3 | Assessed antioxidant capacity using DPPH assay | Showed promising results with IC50 values indicating strong free radical scavenging activity |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have demonstrated that quinoline derivatives exhibit anticancer properties. The incorporation of the fluorenylmethoxycarbonyl group enhances the solubility and bioavailability of the compound, making it a candidate for further development in cancer therapeutics. Research indicates that analogs of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a lead compound in drug discovery .

-

Antimicrobial Properties

- Compounds containing quinoline structures have shown promising antimicrobial activity. The modifications provided by the fluorenylmethoxycarbonyl group may enhance the efficacy against resistant strains of bacteria and fungi. Preliminary studies indicate that derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid exhibit significant antimicrobial effects, warranting further investigation into their mechanisms of action and therapeutic potential .

-

Neuroprotective Effects

- Quinoline derivatives have been explored for their neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structural features of this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development .

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity Case Study

- A study published in 2020 investigated the cytotoxic effects of various quinoline derivatives, including this compound, on breast cancer cell lines. Results indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency against cancer cells .

-

Antimicrobial Efficacy Case Study

- A 2021 study evaluated the antimicrobial properties of several fluorenylmethoxycarbonyl-modified quinoline compounds. The results revealed that the tested compounds, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

-

Neuroprotection Case Study

- Research conducted in 2022 explored the neuroprotective effects of quinoline derivatives on neuronal cell cultures exposed to oxidative stress. The study found that this compound significantly reduced cell death and oxidative damage, indicating its potential role in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Substituents: Quinoline and indole derivatives (e.g., ) exhibit higher molecular weights and enhanced π-π interactions compared to furan or phenyl analogs (e.g., ).

Physicochemical Properties

Melting Points and Solubility

Preparation Methods

The key step is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino acid, followed by functionalization at the 3-position with a quinolin-4-yl substituent.

Detailed Preparation Method (Based on Patent CN102718739A)

A closely related synthetic protocol, although reported for a similar Fmoc-protected amino acid derivative, provides a robust framework adaptable for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-yl-propionic acid synthesis. The method can be summarized as follows:

Step 1: Preparation of Fmoc-Acyl Amino Acid Intermediate

-

- Levodopa (or corresponding amino acid substrate)

- Fmoc N-hydroxysuccinimide ester (Fmoc-OSu)

-

- Levodopa is mixed with sodium bicarbonate in molar ratios from 1:1 to 1:6 in aqueous medium.

- Acetone is added as a co-solvent to aid solubilization.

- Fmoc-OSu is added in a molar ratio of 0.8 to 1.3 relative to levodopa.

- The reaction mixture is stirred overnight at ambient temperature.

-

- Acetone is removed by evaporation.

- The aqueous layer is extracted with diethyl ether.

- The pH is adjusted to acidic conditions to precipitate the product.

- The organic layer is washed, dried, concentrated, and crystallized from Sherwood oil to yield the Fmoc-acyl amino acid intermediate.

Step 2: Coupling with Quinoline Derivative via Acetal Formation

-

- Fmoc-acyl amino acid intermediate

- 2,2-Dimethoxypropane (acetal reagent)

- Pyridinium p-toluenesulfonate (PPTS) as catalyst

Solvent: Tetrahydrofuran (THF)

-

- The Fmoc-acyl amino acid is dissolved in THF.

- 2,2-Dimethoxypropane is added in molar ratios ranging from 1:1 to 1:20 relative to the intermediate.

- PPTS is added at 0.1 to 0.5 molar equivalents.

- The reaction mixture is refluxed for 0.5 to 50 hours.

-

- THF is removed by concentration.

- The residue is dissolved in ethyl acetate and washed multiple times with ferric chloride solution and water to remove impurities.

- The organic layer is dried, filtered, concentrated, and recrystallized from Sherwood oil and ethyl acetate to afford the final product.

Reaction Scheme Summary

| Step | Reactants & Conditions | Product/Outcome |

|---|---|---|

| 1 | Levodopa + Fmoc-OSu, NaHCO3, acetone, overnight stir | Fmoc-acyl levodopa intermediate |

| 2 | Fmoc-acyl levodopa + 2,2-dimethoxypropane, PPTS, THF, reflux 0.5–50 h | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(substituted)propionic acid |

Notes on Reaction Parameters and Optimization

-

- Sodium bicarbonate to amino acid: 1:1 to 6:1

- Fmoc-OSu to amino acid: 0.8 to 1.3:1

- 2,2-Dimethoxypropane to Fmoc intermediate: 1:1 to 20:1

- PPTS catalyst: 0.1 to 0.5 equivalents

-

- Acetone is used in the first step to improve solubility.

- THF is the preferred solvent for the acetal formation step due to its ability to dissolve reactants and withstand reflux conditions.

-

- Pyridinium p-toluenesulfonate (PPTS) is used to catalyze the acetal formation effectively under mild acidic conditions.

-

- The acetal formation step requires prolonged reflux (up to 50 hours) for complete conversion, highlighting the need for careful monitoring.

-

- Multiple washing steps with ferric chloride solution and organic solvents ensure removal of side products and catalyst residues.

- Final recrystallization improves purity suitable for peptide synthesis applications.

Research Findings and Advantages

- The method addresses previous challenges of complicated steps and operational difficulties by simplifying the reaction sequence and using mild conditions.

- The use of Fmoc-OSu as a reagent ensures efficient introduction of the Fmoc protecting group with high selectivity.

- The acetal formation with 2,2-dimethoxypropane in the presence of PPTS provides a stable intermediate that can be purified easily.

- The procedure is scalable and adaptable for synthesizing various Fmoc-protected amino acid derivatives with different aromatic or heterocyclic substituents, including quinoline.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Levodopa or quinoline-substituted amino acid |

| Protecting Group Reagent | Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) |

| Base | Sodium bicarbonate (NaHCO3) |

| Co-solvent | Acetone |

| Acetal Reagent | 2,2-Dimethoxypropane |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Solvent (Step 2) | Tetrahydrofuran (THF) |

| Reaction Conditions | Stir overnight (Step 1); reflux 0.5–50 h (Step 2) |

| Purification | Extraction, acidification, washing, recrystallization |

| Yield & Purity | High purity suitable for peptide synthesis (not quantitatively specified) |

Q & A

Q. What are the critical handling and storage protocols for this compound to ensure stability and safety in laboratory settings?

Answer:

- Handling: Avoid skin/eye contact and inhalation of dust or aerosols. Use fume hoods, gloves, and lab coats. Incompatible with strong acids, bases, and oxidizing agents .

- Storage: Keep in a tightly sealed container under dry, ventilated conditions at room temperature. Moisture-sensitive due to the Fmoc group’s hydrolytic instability .

- Stability: Stable under recommended conditions but decomposes upon exposure to heat (>200°C), releasing toxic fumes (e.g., NOx, CO) .

Q. Which analytical methods are standard for characterizing purity and structural integrity?

Answer:

- HPLC : Primary method for purity assessment, especially to detect hydrolyzed Fmoc byproducts .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~500–550 for typical analogs) .

- NMR : Confirms quinoline and Fmoc group integration (e.g., aromatic protons in quinoline at δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side reactions?

Answer:

- Stepwise Fmoc Protection : Use anhydrous conditions during Fmoc coupling to prevent premature deprotection. Catalyze with HOBt/DIC to minimize racemization .

- Quinoline Substitution : Optimize reaction temperature (e.g., 0–4°C) during quinoline-4-ylpropionic acid coupling to reduce steric hindrance .

- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc with 1% acetic acid) to resolve unreacted starting materials and diastereomers .

Q. How should researchers address contradictions in reported toxicity data for this compound?

Answer:

- Contextual Analysis : Some SDS list acute oral toxicity (Category 4, H302) , while others note insufficient data . Validate via in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity thresholds.

- Mitigation : Assume worst-case hazards (e.g., respiratory irritation, H335 ) and implement ALARA (As Low As Reasonably Achievable) exposure protocols .

Q. What strategies resolve discrepancies in biological activity between this compound and its structural analogs?

Answer:

Q. How can impurities or degradation products be identified and quantified during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.